[3-(1H-Imidazol-2-YL)phenyl]boronic acid
Description
[3-(1H-Imidazol-2-YL)phenyl]boronic acid is a heterocyclic boronic acid derivative featuring a phenyl ring substituted at the meta position with a 1H-imidazol-2-yl group. This compound belongs to the class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6,13-14H,(H,11,12) |
InChI Key |
DWLQCSBVHXNSBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CN2)(O)O |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
[3-(1H-Imidazol-2-YL)phenyl]boronic acid acts as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalysts. Its ability to form stable complexes with metals makes it valuable for various catalytic processes.
Suzuki-Miyaura Coupling
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The reaction typically involves coupling an aryl halide with a boronic acid in the presence of a palladium catalyst.
Enzyme Inhibition
The boronic acid group can interact with serine proteases, acting as reversible inhibitors. This property is exploited in studying enzyme mechanisms and developing therapeutic agents targeting proteolytic enzymes.
Drug Development
The compound's ability to form stable complexes with biomolecules positions it as a candidate for drug design. Its derivatives have shown potential as antimicrobial agents and in cancer therapy by inhibiting proteasomal activity.
Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis.
Study 2: Cancer Therapeutics
A study explored the compound's role as a proteasome inhibitor, revealing its potential to induce apoptosis in cancer cells. This mechanism opens avenues for developing novel anticancer therapies based on boronic acid derivatives.
Comparison with Related Compounds
To highlight the uniqueness of this compound, it is compared with other boronic acids lacking the imidazole ring.
Table 2: Comparison of Boronic Acids
| Compound | Unique Features |
|---|---|
| This compound | Enhanced reactivity due to imidazole; enzyme inhibition |
| Phenylboronic Acid | Lacks imidazole; less versatile |
| (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid | Similar structure; methyl substitution affects binding properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution: Imidazole vs. Triazole/Benzimidazole
- Triazole-Substituted Boronic Acids :
Replacement of the phenyl ring in 1-amido-2-phenylethane boronic acids with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) retains β-lactamase inhibitory activity (Ki values) but improves minimum inhibitory concentrations (MICs) against pathogens. This suggests triazole derivatives may offer superior pharmacokinetic profiles compared to phenyl-substituted analogs . - Benzimidazole Derivatives :
Compounds like (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (CAS 1214723-26-8) feature a fused benzimidazole ring instead of imidazole. The extended aromatic system likely enhances π-π stacking interactions with biological targets, though this may reduce solubility compared to simpler imidazole derivatives .
Substituent Position and Electronic Effects
- Meta vs. Para Substitution :
[4-(1H-Imidazol-1-ylmethyl)phenyl]boronic acid (CAS 1228183-01-4), a positional isomer of the target compound, substitutes the imidazole at the para position. Such positional differences can alter electronic properties and steric hindrance, affecting binding to enzymes like histone deacetylases (HDACs) . - Electron-Withdrawing/Donating Groups: In 3-aminophenylboronic acid (3APBA) and 3-(acetamidomethyl)phenyl boronic acid (3AAPBA), substituents in the meta position influence fluorescence and electronic transitions. The amino group in 3APBA enhances electron donation, while the acetamidomethyl group in 3AAPBA introduces steric bulk, reducing fluorescence intensity .
Data Tables
Table 1: Comparison of Key Structural and Functional Attributes
Table 2: Electronic and Physical Properties
| Compound | Fluorescence (λmax) | RTP Lifetime (s) | Solubility (H2O) | |
|---|---|---|---|---|
| 3APBA | 340 nm | N/A | Moderate | |
| 3AAPBA | 335 nm | N/A | Low | |
| (N-phenylcarbazol-2-yl)-boronic acid | N/A | 4.444 | Insoluble |
Key Research Findings
- Triazole vs. Imidazole : Triazole substitution improves MICs without compromising Ki values, making it a strategic modification for antimicrobial agents .
- Positional Isomerism : Para-substituted imidazole boronic acids may exhibit distinct binding modes compared to meta-substituted analogs, as seen in HDAC inhibition studies .
- Electronic Tuning : Substituents like methoxyethyl or acetamidomethyl modulate hydrophobicity and electron density, directly impacting biological activity .
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approach
A widely employed and efficient method for synthesizing [3-(1H-Imidazol-2-YL)phenyl]boronic acid involves the Suzuki-Miyaura cross-coupling of an imidazole-substituted aryl halide with a boronic acid or boronate ester. This approach enables the formation of the carbon-boron bond at the desired position on the aromatic ring.
- Starting Materials: Typically, 4-iodo-1H-imidazole or related halogenated imidazole derivatives are used as electrophilic partners.
- Catalysts and Reagents: Palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4 are employed, often in the presence of bases like cesium fluoride (CsF) or sodium carbonate (Na2CO3).
- Solvents: Biphasic systems such as toluene/water or polar aprotic solvents like DMF are commonly used.
- Conditions: Microwave irradiation at temperatures around 110°C facilitates reaction acceleration and improved yields.
Representative Procedure and Yields:
| Method | Reactants | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| A | 4-iodo-1H-imidazole + boronic acid (2 equiv) | PdCl2(dppf) (5 mol%) + BnEt3NCl (5 mol%) | CsF (3 equiv) | Toluene/H2O (1:1) | 110°C | 2 h | 20–91 |
| B | 4-iodo-1H-imidazole + boronic acid (1.6 equiv) | Pd(PPh3)4 (8 mol%) | Na2CO3 (aqueous) | DMF/1M Na2CO3 | 110°C | 2 h | 13–95 |
Note: The yields vary depending on the specific boronic acid used and reaction conditions. Purification is typically achieved by flash chromatography on silica gel.
Modular One-Pot Synthesis of Imidazole Precursors Followed by Suzuki Coupling
An alternative synthetic strategy involves the modular synthesis of imidazole derivatives via a one-pot oxidation-condensation sequence, followed by Suzuki coupling to introduce the boronic acid functionality on the phenyl ring.
Step 1: Oxidation of Ketones to Glyoxal Intermediates
Using catalytic aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) at elevated temperatures (85 °C), ketones such as acetophenone are oxidized to glyoxal intermediates.Step 2: Imidazole Formation via Condensation
The glyoxal intermediate is condensed with aldehydes and ammonium acetate in methanol, yielding 2,4(5)-disubstituted imidazoles.Step 3: Suzuki Coupling for Boronic Acid Introduction
The imidazole intermediate is further functionalized by bromination and subsequent Suzuki coupling to install the boronic acid group on the phenyl ring.
- Avoids isolation of unstable glyoxal intermediates.
- Uses readily available starting materials.
- Employs aqueous HBr as a catalyst and DMSO as an oxidant.
- Amenable to scale-up and diverse substrate scope.
- Disubstituted imidazoles obtained in 23–85% yield.
- Trisubstituted imidazoles, including boronic acid derivatives, obtained in 23–69% yield over three steps.
Representative Data Table for Oxidation-Condensation Step:
| Entry | Conditions Variation | Yield (%) |
|---|---|---|
| 1 | Standard: 1.25 equiv ketone, 10 mol% aq. HBr, 85 °C, 18 h | 69 |
| 2 | Increased HBr (200 mol%), 60 °C, 24 h | 48 |
| 3 | No HBr | 0 |
| 4 | Solvent variation (DMSO/MeOH 7:3) | 45 |
| 5 | Solvent variation (DMSO/EtOH 2:8) | 49 |
Note: The presence of aqueous HBr is critical for the oxidation step, and solvent composition influences yields moderately.
Borylation of Aryl Halides
Direct borylation of aryl halides bearing imidazole substituents is also reported as a method to prepare boronic acid derivatives. This method uses transition metal catalysis (e.g., palladium or nickel) to install the boronic acid group directly onto the aromatic ring.
- This approach is less commonly detailed specifically for this compound but is a general strategy for arylboronic acid synthesis.
- Reaction conditions typically involve bis(pinacolato)diboron or similar boron sources, palladium catalysts, and bases under inert atmosphere.
Though specific detailed protocols for this compound are limited in the literature, this method is recognized as a versatile route for related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 4-iodo-1H-imidazole + boronic acid | PdCl2(dppf)/Pd(PPh3)4, CsF/Na2CO3 | Microwave, 110°C, 2 h | 13–95% | Efficient, widely used |
| One-Pot Oxidation-Condensation + Suzuki | Ketones + aldehydes + NH4OAc → imidazole → bromination → Suzuki | Aqueous HBr, DMSO, Pd catalyst | 60–85°C, hours | 23–85% (imidazole), 23–69% (final) | Modular, scalable |
| Direct Borylation of Aryl Halides | Aryl halides with imidazole | Pd catalyst, bis(pinacolato)diboron | Varied | Not specifically reported | General method for arylboronic acids |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [3-(1H-Imidazol-2-YL)phenyl]boronic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of imidazole-containing precursors. For example, 3-(chlorocarbonyl)phenyl boronic acid derivatives can react with imidazole-containing amines under basic conditions (e.g., Et₃N in DCM) . Optimization includes adjusting stoichiometry (e.g., 3 eq. boronic acid, 6 eq. base) and reaction time (e.g., 16 hours at rt) to maximize yield.
- Validation : Purity is assessed via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized in terms of structural and chemical properties?
- Analytical Techniques :
- NMR Spectroscopy : Confirms aromatic proton environments and boronic acid group integrity.
- X-ray Crystallography : Resolves bond angles and planarity of the imidazole-phenyl-boronic acid system (e.g., dihedral angles <10° between rings) .
- Mass Spectrometry : Exact mass determination (e.g., ~244–296 Da range) using LC-MS/MS with electrospray ionization (ESI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
